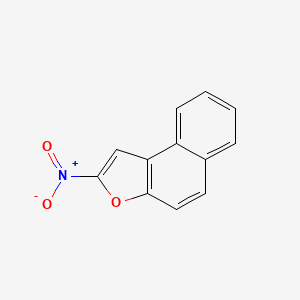

2-Nitronaphtho(2,1-b)furan

Description

Overview of Naphthofuran Scaffold in Heterocyclic Chemistry

The naphthofuran scaffold, a fusion of a naphthalene (B1677914) and a furan (B31954) ring, is a key structural motif in a multitude of biologically significant natural and synthetic compounds. researchgate.net This bicyclic heterocyclic system provides a rigid and planar framework that is amenable to various chemical modifications, allowing for the synthesis of a diverse library of derivatives. arkat-usa.org Naphthofurans are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties. researchgate.netrsc.orgresearchgate.net The inherent versatility of the naphthofuran core makes it a privileged scaffold in medicinal chemistry, driving continuous research into its potential therapeutic applications. ijpsjournal.com

Historical Context of Nitroaromatic and Nitrofuran Derivatives in Chemical Research

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, have a long and complex history in chemical research. nih.gov While many are synthetic, some are also found in nature. nih.govnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the parent molecule, often imparting biological activity. nih.govresearchgate.net Historically, nitroaromatic compounds have been pivotal in the development of dyes, explosives, and pharmaceuticals. nih.govresearchgate.net

Nitrofuran derivatives, a subset of nitroaromatics, have been extensively studied for their broad-spectrum antimicrobial properties. tubitak.gov.tr However, concerns regarding their potential mutagenicity and carcinogenicity have curtailed some of their applications. nih.govtubitak.gov.tr This historical context of both the promise and the peril of nitro-containing compounds underscores the importance of detailed investigation into specific derivatives like 2-Nitronaphtho(2,1-b)furan.

Rationale for Focused Investigation of this compound and its Analogues

The specific focus on this compound stems from the convergence of the known biological potential of the naphthofuran scaffold and the activity-modulating properties of the nitro group. The introduction of a nitro group to the naphthofuran system can enhance its biological effects. ontosight.ai Research into this compound and its analogues is driven by the quest to understand how this specific substitution pattern influences its chemical reactivity and biological interactions. ontosight.ai Studies have investigated its potential as a mutagen, highlighting the need for a thorough understanding of its biological impact. tubitak.gov.trontosight.ai Furthermore, this compound serves as a valuable intermediate in the synthesis of other potentially bioactive molecules. ontosight.airesearchgate.net

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound is characterized by studies into its synthesis, chemical properties, and biological activities, including its mutagenic potential. tubitak.gov.trontosight.ai While some analogues have been synthesized and tested for various biological effects, a comprehensive understanding of the structure-activity relationship for this specific compound remains an area of active investigation. ontosight.airesearchgate.net

Several key questions remain unanswered. A deeper understanding of the metabolic pathways of this compound in biological systems is needed to fully elucidate the mechanisms behind its observed activities. The precise molecular targets of this compound are also not yet fully identified. Furthermore, exploring a wider range of chemical modifications to the this compound scaffold could lead to the discovery of new analogues with more potent and selective biological profiles. The ongoing exploration of such questions will continue to shape the research trajectory for this intriguing class of molecules.

Detailed Research Findings

The following table summarizes key data points for this compound and a related analogue.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| This compound | C12H7NO3 | 215.19 | Mutagenicity, Synthetic Intermediate |

| 7-methoxy-2-nitronaphtho[2,1-b]furan | Not specified in provided context | Not specified in provided context | Potent Mutagen |

Structure

3D Structure

Properties

CAS No. |

69267-51-2 |

|---|---|

Molecular Formula |

C12H7NO3 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

2-nitrobenzo[e][1]benzofuran |

InChI |

InChI=1S/C12H7NO3/c14-13(15)12-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12/h1-7H |

InChI Key |

HXRMBVOCHDEAQH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)[N+](=O)[O-] |

Other CAS No. |

69267-51-2 |

Synonyms |

2-nitronaphtho(2,1-b)furan R 6597 R-6597 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Nitronaphtho 2,1 B Furan

Precursor Synthesis Strategies for the Naphtho(2,1-b)furan Skeleton

The construction of the angular naphtho(2,1-b)furan system is a crucial first step toward the synthesis of its nitrated derivatives. Various strategies have been developed to assemble this heterocyclic framework, ranging from classical condensation reactions to more complex multi-step pathways.

Approaches Utilizing 2-Hydroxy-1-naphthaldehyde (B42665) as a Starting Material

A prevalent and effective strategy for synthesizing the naphtho(2,1-b)furan skeleton begins with 2-hydroxy-1-naphthaldehyde. This approach involves the reaction of the aldehyde with a compound containing an activated methylene (B1212753) group adjacent to a carbonyl or carboxyl group, leading to a condensation and subsequent cyclization to form the furan (B31954) ring.

Key synthetic transformations starting from 2-hydroxy-1-naphthaldehyde include:

Reaction with Ethyl Chloroacetate (B1199739) : In the presence of a base such as anhydrous potassium carbonate and a solvent like N,N-dimethylformamide (DMF), 2-hydroxy-1-naphthaldehyde reacts with ethyl chloroacetate upon reflux to yield ethyl naphtho[2,1-b]furan-2-carboxylate nih.gov.

Reaction with Chloroacetone (B47974) : The condensation of 2-hydroxy-1-naphthaldehyde with chloroacetone in refluxing acetone (B3395972) with anhydrous potassium carbonate as a base affords 2-acetylnaphtho[2,1-b]furan medcraveonline.com.

Reaction with Phenacyl Bromide : Similarly, treatment of the starting aldehyde with phenacyl bromide in dry acetone under basic conditions (anhydrous potassium carbonate) results in the formation of 2-benzoylnaphtho[2,1-b]furan jocpr.com.

These methods provide versatile intermediates, such as esters and ketones, which can be further modified. For instance, the resulting ethyl naphtho-[2,1-b]furan-2-carboxylate can be converted to naphtho-[2,1-b]furan-2-carbohydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) nih.gov.

Table 1: Synthesis of Naphtho(2,1-b)furan Precursors from 2-Hydroxy-1-naphthaldehyde

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| Ethyl Chloroacetate | Anhydrous K₂CO₃, DMF, reflux | Ethyl naphtho[2,1-b]furan-2-carboxylate |

| Chloroacetone | Anhydrous K₂CO₃, Acetone, reflux | 2-Acetylnaphtho[2,1-b]furan |

| Phenacyl Bromide | Anhydrous K₂CO₃, Acetone, reflux | 2-Benzoylnaphtho[2,1-b]furan |

Multi-Step Pathways from Substituted Naphthalene (B1677914) or Furan Precursors

More elaborate, multi-step synthetic routes offer flexibility in introducing various substituents onto the naphthofuran core. These pathways can begin with either a substituted naphthalene or a pre-formed furan ring. One notable example starts from 2-naphthol (B1666908), which is first converted to 2-hydroxy-1-naphthaldehyde via the Reimer-Tiemann reaction jocpr.comorgsyn.org. This aldehyde then serves as the key precursor for subsequent cyclization, as detailed in the previous section. Another approach involves the treatment of 1-naphthol (B170400) or 2-naphthol with a propargyl halide to form a naphthyl ether, which upon heating in N,N-diethyl aniline, undergoes cyclization to yield the naphthofuran skeleton researchgate.net. These multi-step methods, while potentially longer, allow for the synthesis of a wider array of derivatives.

One-Pot Multicomponent Reactions for Naphthofuran Construction

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) for their efficiency, reduced waste, and operational simplicity. While the literature on MCRs specifically for the construction of the naphtho(2,1-b)furan skeleton is not as extensive as for simpler benzofurans, the principles have been applied to related structures. For instance, visible-light-mediated [3+2] cycloaddition reactions of 2-hydroxy-1,4-naphthoquinones with alkynes have been developed to produce naphtho[2,3-b]furan-4,9-diones in a single, efficient step without the need for catalysts mdpi.com. The development of similar MCRs for the angular naphtho(2,1-b)furan system remains an area of interest for synthetic chemists.

Introduction of the Nitro Group at the 2-Position

The introduction of a nitro group onto the pre-formed naphtho(2,1-b)furan skeleton is typically achieved through electrophilic aromatic substitution. However, the position of nitration is highly dependent on the reaction conditions and the electronic nature of the heterocyclic system.

Direct Nitration Reactions and Reaction Conditions

Direct nitration of naphtho(2,1-b)furan derivatives is commonly performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often in a solvent like acetic acid at low temperatures.

Research findings indicate that the nitration of various 2-substituted naphtho(2,1-b)furan precursors proceeds as follows:

Nitration of 2-benzoylnaphtho[2,1-b]furan under mild conditions yields 2-(3',5'-dinitrobenzoyl)-3-nitronaphtho[2,1-b]furan jocpr.comresearchgate.net. In this case, nitration occurs on both the benzoyl substituent and at the 3-position of the naphthofuran ring.

When ethyl 1-(acetylamino)naphtho[2,1-b]furan-2-carboxylate is treated with a cooled mixture of concentrated HNO₃ and H₂SO₄ in acetic acid, the product is ethyl 1-(acetylamido)-5-nitronaphtho[2,1-b]furan-2-carboxylate rasayanjournal.co.in. Here, the nitro group is directed to the 5-position on the naphthalene ring system.

Notably, the direct nitration of the naphtho(2,1-b)furan skeleton to yield the 2-nitro derivative is not the commonly reported outcome. Instead, electrophilic attack preferentially occurs at other positions.

Regioselectivity and Yield Optimization in Nitration Processes

The regioselectivity of the nitration of naphtho(2,1-b)furan is a critical consideration. The available evidence strongly suggests that the 2-position of the furan ring is not the most reactive site for electrophilic substitution. Instead, positions such as C-3 and C-5 are more susceptible to nitration jocpr.comrasayanjournal.co.in.

The observed regioselectivity can be attributed to several factors:

Electronic Effects : The fused naphthalene ring and the oxygen heteroatom influence the electron density distribution across the molecule. The presence of deactivating groups at the 2-position, such as benzoyl or carboxylate groups, further directs incoming electrophiles away from the furan ring or to the 3-position.

Directing Groups : As seen with ethyl 1-(acetylamino)naphtho[2,1-b]furan-2-carboxylate, the powerful activating and ortho-, para-directing acetylamino group at the C-1 position directs the nitronium ion (NO₂⁺) to the C-5 position of the naphthalene moiety rasayanjournal.co.in.

Optimization of the yield for a specific nitro isomer involves careful control of reaction parameters such as temperature, reaction time, and the ratio of nitrating agents. However, the synthesis of 2-nitronaphtho(2,1-b)furan via direct nitration of the parent heterocycle appears challenging due to the inherent reactivity of the ring system, which favors substitution at other sites. Alternative strategies, such as building the furan ring onto a pre-nitrated naphthalene precursor, may be required to achieve the desired 2-nitro isomer.

Table 2: Regioselectivity in the Nitration of Naphtho(2,1-b)furan Derivatives

| Starting Material | Nitrating Agent & Conditions | Position of Nitration | Product |

|---|---|---|---|

| 2-Benzoylnaphtho[2,1-b]furan | HNO₃/H₂SO₄ (mild conditions) | C-3 (and benzoyl ring) | 2-(3',5'-Dinitrobenzoyl)-3-nitronaphtho[2,1-b]furan |

| Ethyl 1-(acetylamino)naphtho[2,1-b]furan-2-carboxylate | HNO₃/H₂SO₄, Acetic Acid, 0-4°C | C-5 | Ethyl 1-(acetylamido)-5-nitronaphtho[2,1-b]furan-2-carboxylate |

Derivatization and Functionalization Strategies

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. These modifications are primarily aimed at exploring and enhancing the molecule's chemical and biological properties. Functionalization strategies have been developed to introduce new reactive groups and build complex heterocyclic systems on both the furan and naphthalene moieties of the parent compound.

The furan ring of the naphtho(2,1-b)furan system is a key site for chemical derivatization, allowing for the introduction of various functional groups and the construction of novel fused heterocyclic structures.

The introduction of a carboxylic acid group at the 2-position of the naphtho[2,1-b]furan (B1199300) ring is a crucial transformation, as this functional group serves as a precursor for the synthesis of numerous other derivatives, including esters, amides, and hydrazides. While direct carboxylation of this compound is not extensively reported, a common strategy involves the synthesis of an ester derivative, which is then hydrolyzed to the corresponding carboxylic acid.

A widely employed precursor is ethyl naphtho[2,1-b]furan-2-carboxylate, which can be synthesized from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate. researchgate.netresearchgate.net The subsequent alkaline hydrolysis of this ester leads to the formation of naphtho[2,1-b]furan-2-carboxylic acid researchgate.net.

Table 1: Synthesis of Naphtho[2,1-b]furan-2-carboxylic Acid

| Precursor | Reagents and Conditions | Product |

|---|

A significant derivatization pathway involves the conversion of the carboxylate group at the 2-position into a carbohydrazide (B1668358). This is typically achieved by reacting ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in an alcohol solvent, often with a catalytic amount of acid. researchgate.netnih.govijpcbs.comnih.gov The resulting naphtho[2,1-b]furan-2-carbohydrazide (B1303883) is a stable intermediate that serves as a key building block for a variety of hydrazone derivatives. researchgate.netnih.govijpcbs.comnih.gov

The hydrazide readily undergoes condensation reactions with a wide range of aromatic aldehydes and chalcones to yield the corresponding N'-substituted hydrazones. ijpcbs.comijpcbs.com For instance, the reaction of naphtho[2,1-b]furan-2-carbohydrazide with various aromatic aldehydes in ethanol (B145695), catalyzed by an acid, produces N'-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazides. ijpcbs.comijpcbs.com Similarly, reaction with chalcones in the presence of acetic acid in dioxane yields 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, which are a class of hydrazones. researchgate.netnih.gov

Table 2: Synthesis of Naphtho[2,1-b]furan-2-carbohydrazide and Hydrazone Derivatives

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| Ethyl naphtho[2,1-b]furan-2-carboxylate | Hydrazine hydrate, ethanol, acid catalyst | Naphtho[2,1-b]furan-2-carbohydrazide |

| Naphtho[2,1-b]furan-2-carbohydrazide | Aromatic aldehydes, ethanol, acid catalyst | N'-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazides |

The naphtho[2,1-b]furan scaffold has been extensively used to construct a variety of fused heterocyclic systems, leading to novel compounds with diverse chemical properties. The carbohydrazide and hydrazone derivatives are particularly useful intermediates for these cyclization reactions.

One common strategy involves the oxidative cyclization of N'-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazides. Treatment of these hydrazones with iodine and potassium carbonate in DMSO leads to the formation of 2-(naphtho[2,1-b]furan-2-yl)-5-(substituted)phenyl-1,3,4-oxadiazole derivatives. ijpcbs.com

Another important class of fused heterocycles synthesized from naphtho[2,1-b]furan precursors are pyrazoles. The reaction of naphtho[2,1-b]furan-2-carbohydrazide with chalcones in the presence of acetic acid in dioxane results in the formation of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. nih.govnih.gov Furthermore, Vilsmeier-Haack reaction on carboxyhydrazones derived from naphtho[2,1-b]furyl-2-carboxyhydrazide and substituted acetophenones yields 2-[3-phenyl-4-formyl-1-carbonyl]naphtho[2,1-b]furan pyrazole (B372694) derivatives researchgate.net.

Additionally, the reaction of 2-acetylnaphtho[2,1-b]furan with various aromatic aldehydes produces chalcones, which can be further cyclized with phenylhydrazine (B124118) or 4-nitrophenylhydrazine (B89600) to yield pyrazoline derivatives. manipal.edu These chalcones also react with hydroxylamine (B1172632) hydrochloride to form isoxazoles and isoxazolines. manipal.edu The condensation of naphtho[2,1-b]furyl-2-carboxyhydrazide with ethyl acetoacetate (B1235776) is another route to synthesize pyrazolyl derivatives researchgate.net.

Table 3: Examples of Cyclization Reactions to Form Fused Heterocycles

| Starting Material | Reagents and Conditions | Fused Heterocycle Formed |

|---|---|---|

| N'-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazide | Iodine, potassium carbonate, DMSO | 1,3,4-Oxadiazole |

| Naphtho[2,1-b]furan-2-carbohydrazide and Chalcones | Acetic acid, dioxane | Pyrazole |

| Carboxyhydrazones of naphtho[2,1-b]furyl-2-carboxyhydrazide | Vilsmeier-Haack reagent | Pyrazole |

| Naphtho[2,1-b]furan chalcones and Phenylhydrazine | Ethanol | Pyrazoline |

While derivatization of the furan ring is more commonly reported, modifications on the naphthalene portion of the naphtho[2,1-b]furan scaffold also provide a means to tune the properties of the molecule.

Direct substitution on the naphthalene moiety of a pre-formed naphtho[2,1-b]furan is less common in the reviewed literature, with most synthetic strategies relying on the "bottom-up" approach of using substituted starting materials.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Naphtho[2,1-b]furan-2-carboxylic acid |

| Ethyl naphtho[2,1-b]furan-2-carboxylate |

| 2-Hydroxy-1-naphthaldehyde |

| Ethyl chloroacetate |

| Naphtho[2,1-b]furan-2-carbohydrazide |

| Hydrazine hydrate |

| N'-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazides |

| 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles |

| 2-(Naphtho[2,1-b]furan-2-yl)-5-(substituted)phenyl-1,3,4-oxadiazoles |

| 2-[3-Phenyl-4-formyl-1-carbonyl]naphtho[2,1-b]furan pyrazoles |

| 2-Acetylnaphtho[2,1-b]furan |

| 3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan |

| Phenylhydrazine |

| 4-Nitrophenylhydrazine |

| Hydroxylamine hydrochloride |

Nitro Group Reductions and Subsequent Derivatizations

The reduction of the nitro group on aromatic and heteroaromatic scaffolds is a fundamental transformation in organic synthesis, providing a gateway to amino derivatives that can be further functionalized. For nitro-benzo[b]furan derivatives, a common and effective method for this transformation is the use of iron in an acidic medium mdpi.com. This classical approach is highly applicable to the analogous this compound.

The reaction typically involves treating the nitro derivative with iron powder in a mixture of ethanol and aqueous hydrochloric acid at reflux mdpi.com. This process reduces the nitro group (-NO₂) to a primary amine (-NH₂), yielding 2-aminonaphtho(2,1-b)furan. The resulting amino group is a versatile nucleophile and can undergo various subsequent derivatizations. For instance, it can react with α-bromoacrylic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (BtOH) in a solvent such as dry dimethylformamide (DMF) to form amide-linked derivatives mdpi.com. This demonstrates a pathway to expand the molecular complexity and introduce new functionalities starting from the reduced nitro compound.

Synthesis of Naphtho(2,1-b)furan-Piperidine Conjugates

Detailed synthetic methodologies for the direct conjugation of piperidine (B6355638) moieties to the this compound scaffold are not extensively covered in the reviewed scientific literature.

Generation of Polyheterocyclic Systems Incorporating Naphthofuran and Pyrazole/Thiazole (B1198619) Nuclei

The naphtho(2,1-b)furan core is a valuable building block for synthesizing fused and linked polyheterocyclic systems containing pyrazole and thiazole rings. These syntheses often involve multi-step sequences starting from readily accessible naphthofuran precursors.

Synthesis of Naphtho(2,1-b)furan-Pyrazole Systems

A prominent strategy for creating naphthofuran-pyrazole conjugates begins with 2-acetylnaphtho[2,1-b]furan. This starting material is first condensed with phenylhydrazine to afford the corresponding 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan mdpi.com. This hydrazone is a key intermediate that undergoes a Vilsmeier-Haack reaction—using a formylating agent generated from phosphorus oxychloride and dimethylformamide (DMF)—to construct a pyrazole ring mdpi.comnih.govnih.govresearchgate.netorganic-chemistry.orgijpcbs.comresearchgate.net. The product of this cyclization is the versatile building block, 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde mdpi.comnih.govnih.govresearchgate.netresearchgate.net.

This pyrazole-carbaldehyde serves as an electrophilic substrate for reactions with a variety of carbon and nitrogen nucleophiles to generate a diverse library of complex heterocyclic molecules. mdpi.comnih.gov

Table 1: Synthesis of Naphthofuran-Pyrazole Derivatives from Aldehyde Intermediate

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Malononitrile | Ethanol, Piperidine, Reflux | 2-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile | 70-80% | mdpi.com |

| Barbituric acid | Ethanol, Triethylamine, Reflux | 5-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)trione | 80% | mdpi.com |

| 2-Acetylnaphtho[2,1-b]furan | Ethanol, Piperidine, Reflux | 1-(naphtho[2,1-b]furan-2-yl)-3-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | 80% | nih.gov |

Another synthetic route involves the reaction of naphtho[2,1-b]furan-2-carbohydrazide with various chalcones in dioxane with acetic acid as a catalyst. This reaction produces 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, also known as naphthofuropyrazoles nih.gov.

Synthesis of Naphtho(2,1-b)furan-Thiazole Systems

The synthesis of thiazole-containing systems often utilizes derivatives prepared during the pyrazole synthesis pathway. For example, the thiosemicarbazone derivative of 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde can be reacted with reagents like ethyl bromoacetate (B1195939) or chloroacetone nih.govnih.govresearchgate.net. This reaction, conducted in ethanol with fused sodium acetate, leads to the formation of thiazolidinone and methylthiazole derivatives, respectively, which are attached to the pyrazole-naphthofuran scaffold nih.govnih.govresearchgate.net.

Table 2: Synthesis of Naphthofuran-Pyrazole-Thiazole Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thiosemicarbazone of pyrazole-carbaldehyde | Ethyl bromoacetate, Sodium acetate, Ethanol, Reflux | 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one | nih.gov |

| Thiosemicarbazone of pyrazole-carbaldehyde | Chloroacetone, Sodium acetate, Ethanol, Reflux | 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-4-methylthiazole | nih.gov |

Additionally, intramolecular cyclization of the thiosemicarbazone derivative with acetic anhydride (B1165640) can afford a 1,3,4-thiadiazol-2-yl acetamide (B32628) derivative, further highlighting the utility of these intermediates in generating diverse polyheterocyclic systems nih.govnih.govresearchgate.net.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the precise structure of a molecule.

A ¹H NMR spectrum of 2-Nitronaphtho[2,1-b]furan would be expected to show distinct signals for each proton in the aromatic region. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, multiplet), and coupling constants (J) would allow for the assignment of each proton to its specific position on the naphthofuran skeleton. The introduction of the electron-withdrawing nitro group at the C2 position would significantly influence the chemical shifts of nearby protons, particularly the proton at C1, causing it to appear at a lower field (higher ppm value) compared to the unsubstituted naphtho[2,1-b]furan (B1199300).

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in 2-Nitronaphtho[2,1-b]furan. The chemical shift of the C2 carbon, directly attached to the nitro group, would be significantly affected, appearing downfield. The other carbon signals would provide a complete map of the carbon skeleton, confirming the fusion of the naphthalene (B1677914) and furan (B31954) rings.

For an unambiguous assignment of all proton and carbon signals, 2D NMR techniques would be essential.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons (J-coupling).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across the entire molecule and confirming the position of the nitro group.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

The FTIR spectrum of 2-Nitronaphtho[2,1-b]furan would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected peaks would include:

Asymmetric and Symmetric NO₂ Stretching: Strong absorption bands typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric), which would be definitive proof of the nitro group.

Aromatic C-H Stretching: Signals typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: Bands related to the furan ether linkage, typically found in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion ([M]⁺), confirming the molecular formula C₁₂H₇NO₃. The fragmentation pattern observed in the mass spectrum would offer further structural evidence, showing the loss of characteristic fragments such as NO₂ or CO.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal the electronic transitions within the conjugated π-system of 2-Nitronaphtho[2,1-b]furan. The spectrum would be expected to show distinct absorption maxima (λ_max) corresponding to π→π* transitions. The presence of the nitro group, a strong chromophore, would likely cause a bathochromic (red) shift in the absorption bands compared to the parent naphtho[2,1-b]furan.

X-ray Crystallography for Absolute Stereochemistry and Conformation

The definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry and conformational preferences, is most reliably achieved through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule in the solid state.

Despite the synthesis and characterization of 2-Nitronaphtho(2,1-b)furan and its derivatives being reported in the scientific literature, specific X-ray crystallographic data for the parent compound, this compound, is not available in the reviewed sources. While related compounds and reaction products have been subjected to X-ray analysis, the crystal structure of this compound itself has not been detailed. For instance, the structure of a product resulting from a dearomative (3 + 2) cycloaddition reaction involving a 2-nitrobenzofuran (B1220441) derivative was confirmed by single-crystal X-ray diffraction, but this does not provide direct information on the crystal structure of the this compound reactant nih.gov.

Therefore, detailed information regarding the unit cell parameters, space group, and specific conformational details of this compound remains to be determined through future crystallographic studies.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule.

For this compound, with the molecular formula C₁₂H₇NO₃, the theoretical elemental composition can be calculated to serve as a benchmark for experimental results. The empirical formula is consistent with the molecular formula in this case.

While specific experimental elemental analysis data for this compound is not explicitly provided in the available research, the theoretical values derived from its molecular formula are presented below. These calculated values are essential for validating the purity and identity of synthesized samples of the compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 12 | 144.12 | 67.61 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.31 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.57 |

| Oxygen | O | 16.00 | 3 | 48.00 | 22.51 |

| Total Molecular Weight | 213.19 g/mol |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. For 2-Nitronaphtho[2,1-b]furan, such calculations would offer fundamental insights into the arrangement of electrons and the resulting chemical behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

For 2-Nitronaphtho[2,1-b]furan, a DFT calculation would predict the energies of the HOMO and LUMO. The presence of the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO compared to the parent naphtho[2,1-b]furan (B1199300), likely resulting in a modified HOMO-LUMO gap. This, in turn, would influence its susceptibility to nucleophilic or electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for 2-Nitronaphtho[2,1-b]furan No specific experimental or calculated data for the HOMO-LUMO gap of 2-Nitronaphtho[2,1-b]furan are available in the cited literature. The table below is a template for such data.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For 2-Nitronaphtho[2,1-b]furan, an ESP map would likely show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or for hydrogen bonding. The aromatic rings would exhibit a more complex potential surface, influenced by the fusion of the furan (B31954) and naphthalene (B1677914) systems and the electronic effects of the nitro group.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While 2-Nitronaphtho[2,1-b]furan is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable information about its conformational preferences and its behavior in different solvent environments. MD simulations model the movement of atoms and molecules over time, offering a dynamic picture of molecular behavior.

Such simulations could reveal subtle conformational changes, such as slight puckering of the furan ring or rotation of the nitro group. More importantly, MD simulations can elucidate the nature of solute-solvent interactions, showing how solvent molecules arrange themselves around the 2-Nitronaphtho[2,1-b]furan molecule. This is crucial for understanding its solubility and reactivity in different media.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and biological activities of chemical compounds based on their molecular structure. These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property or activity.

For 2-Nitronaphtho[2,1-b]furan, a QSPR or QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and topological parameters. These could then be correlated with known properties of a series of related nitronaphthofurans to build a predictive model. Such a model could then be used to estimate various properties of 2-Nitronaphtho[2,1-b]furan, including its potential biological activity or physical properties like boiling point or solubility, in the absence of experimental data.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to map out the potential energy surface for a chemical reaction, identifying the most likely reaction pathways and the structures of the transition states. This is invaluable for understanding reaction mechanisms and predicting the products of a reaction.

For 2-Nitronaphtho[2,1-b]furan, computational methods could be employed to investigate various potential reactions, such as its reduction, oxidation, or substitution reactions. By calculating the activation energies for different pathways, it would be possible to predict which reactions are most likely to occur under specific conditions. For instance, the reduction of the nitro group is a common reaction for nitroaromatic compounds, and computational analysis could reveal the detailed mechanism and the intermediates involved in this process for 2-Nitronaphtho[2,1-b]furan.

Table 2: Hypothetical Calculated Activation Energies for Reactions of 2-Nitronaphtho[2,1-b]furan No specific calculated data for reaction pathways of 2-Nitronaphtho[2,1-b]furan are available in the cited literature. The table below is a template for such data.

| Reaction Type | Proposed Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Reduction of Nitro Group | Pathway A | Data not available |

| Electrophilic Aromatic Substitution | Pathway B | Data not available |

Mechanistic Insights into Biological Interactions of 2 Nitronaphtho 2,1 B Furan and Its Derivatives

Molecular Mechanisms of Genotoxicity and Mutagenesis

The journey from a stable chemical compound to a potent mutagen involves a series of intricate biochemical events. For 2-nitronaphtho[2,1-b]furans, this pathway is characterized by enzymatic reduction of the nitro group, leading to highly reactive intermediates that readily interact with cellular macromolecules, most notably DNA.

The genotoxic potential of 2-nitronaphtho[2,1-b]furan and its analogues is critically dependent on the presence of the nitro group at the C2 position. This functional group is the primary site of metabolic activation through a process known as nitroreduction. In bacterial systems, this activation is carried out by nitroreductase enzymes. nih.gov

The process involves the enzymatic reduction of the nitro group (NO₂) to a nitroso (NO), then to a N-hydroxylamino (NHOH) intermediate, and finally to an amino (NH₂) group. The N-hydroxylamino derivative is a highly reactive electrophilic species. This reactive intermediate is believed to be the ultimate carcinogenic metabolite responsible for the observed genotoxicity. The genotoxic responses to these compounds are diminished in bacterial strains that are deficient in nitroreductase activity, highlighting the essential role of this metabolic pathway. nih.gov

A key example is the potent mutagen 7-methoxy-2-nitronaphtho[2,1-b]furan (R7000), which serves as a model compound for studying the genotoxic action of this chemical family. nih.govresearchgate.net Its extreme mutagenic potency is a direct consequence of this metabolic activation. nih.govresearchgate.net

Following metabolic activation, the reactive intermediates of 2-nitronaphtho[2,1-b]furan derivatives can form covalent bonds with cellular macromolecules, including DNA. These DNA adducts are lesions that can disrupt normal cellular processes like replication and transcription, leading to mutations and potentially carcinogenesis.

The electrophilic metabolites generated through nitroreduction readily attack nucleophilic sites on the DNA molecule, resulting in the formation of stable, covalent adducts. The covalent binding of the radiolabelled mutagen R7000 to the DNA of Escherichia coli has been demonstrated, confirming this interaction. researchgate.net This covalent modification of the genetic material is a critical step in the mutagenic process initiated by these compounds.

Investigations into the specific targets of these activated metabolites within the DNA molecule have revealed a distinct binding preference. Studies using various molecular biology techniques have demonstrated that the activated form of R7000 preferentially binds to guanine (B1146940) (G) residues in DNA sequences. nih.gov

The interaction of activated 2-nitronaphtho[2,1-b]furan derivatives with DNA results in a characteristic pattern of adducts. The analysis of these adducts, often referred to as the DNA adduct spectrum, provides insights into the specific chemical modifications occurring on the DNA. Using the ³²P-postlabelling method, it was found that the treatment of E. coli with R7000 leads to the formation of nine distinct DNA adducts. researchgate.net This complex pattern of adducts underscores the multiple ways the reactive metabolite can interact with the DNA molecule.

Table 1: Genotoxicity and DNA Binding of 7-methoxy-2-nitronaphtho[2,1-b]furan (R7000)

| Parameter | Observation | Reference |

| Metabolic Activation | Requires nitroreductase activity | nih.gov |

| DNA Binding | Covalent | researchgate.net |

| Preferential Nucleotide | Guanine | nih.gov |

| Number of Adducts | Nine distinct adducts detected | researchgate.net |

The formation of DNA adducts by 2-nitronaphtho[2,1-b]furan derivatives triggers a cellular stress response in bacteria known as the SOS response. This is a complex regulatory network that is induced by DNA damage and is involved in DNA repair and mutagenesis. The SOS Chromotest is a bacterial short-term assay that measures the induction of the SOS response as an indicator of genotoxicity.

There is a strong quantitative correlation between the mutagenic potency of 2-nitronaphthofuran derivatives in the Salmonella/mammalian microsomes assay (Mutatest) and their ability to induce the SOS response in the SOS Chromotest. nih.govoup.com This suggests that the mutagenic activity of these compounds is largely dependent on the SOS DNA repair system. nih.govoup.com Specifically, the mutagenicity of 2-nitronaphthofuran derivatives is likely dependent on the recA and umuDC genes, which are key components of the SOS response pathway. nih.govoup.com

Table 2: Correlation of Genotoxic Activity for 2-Nitronaphthofuran Derivatives

| Assay | Finding | Reference |

| Salmonella/microsome assay (Mutatest) | High mutagenic potency | nih.govoup.com |

| SOS Chromotest | Strong induction of the SOS response | nih.govnih.govoup.com |

| Correlation | Good quantitative correlation between mutagenicity and SOS induction | nih.govoup.com |

Mutational Spectra Analysis in Model Organisms (e.g., E. coli, transgenic mice)

The genotoxic effects of 2-nitronaphtho(2,1-b)furan derivatives have been characterized through detailed mutational spectra analysis in both prokaryotic and eukaryotic model systems. A significant body of research has focused on 7-methoxy-2-nitronaphtho[2,1-b]furan (R7000), a potent mutagenic derivative.

In Escherichia coli, studies on the lacI gene have revealed that R7000 primarily induces base substitution mutations and single-base frameshifts. The majority of these mutations occur at G:C base pairs. nih.gov Further investigation into the DNA damage induced by R7000 in E. coli identified that guanosine-DNA adducts are the main lesions that block DNA replication. nih.gov This suggests a strong reactivity of the genotoxic species of R7000 with guanine targets within the DNA. nih.gov An analysis of 26 R7000-induced mutations showed that 85% occurred at G:C base pairs where replication was terminated. nih.gov

To understand the in vivo mutagenicity in a mammalian system, R7000 was evaluated in lacI transgenic mice, commonly known as the Big Blue® mouse model. nih.govresearchgate.net The compound was found to be mutagenic in these mice, with the digestive tract, including the small intestine, cecum, and colon, being the most affected organs. nih.gov The distribution of mutations in the lacI gene recovered from the small intestine of these transgenic mice was remarkably similar to that observed in E. coli. nih.gov However, a key difference in the mutational spectra between the two organisms was the proportion of single-base frameshifts versus base substitutions. nih.gov These findings in transgenic mice are significant as they provide an in vivo confirmation of the mutagenic potential observed in bacterial assays and offer insights into potential target tissues for carcinogenicity. nih.govresearchgate.net

| Model Organism | Primary Mutation Types | Predominant Target Site | Key Findings |

|---|---|---|---|

| E. coli | Base substitutions and single-base frameshifts | G:C base pairs | Mutations are linked to guanosine-DNA adducts that block replication. nih.gov |

| Transgenic Mice (Big Blue®) | Base substitutions and single-base frameshifts | G:C base pairs | Mutational distribution is similar to E. coli, with differences in the ratio of frameshifts to substitutions. nih.gov |

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of this compound is highly dependent on its chemical structure. The following subsections explore how modifications to its substituents, the position of the nitro group, and alterations to the core naphthofuran structure influence its biological profile.

Substituents on the naphthofuran ring play a crucial role in modulating the genotoxic potency of this compound derivatives. The presence of a methoxy (B1213986) group, for instance, has been shown to significantly enhance mutagenic activity. The derivative 7-methoxy-2-nitronaphtho[2,1-b]furan (R7000) is an extremely potent mutagen in bacteria and is also among the strongest mutagens described for mammalian cells. nih.govresearchgate.netnih.gov This highlights the significant contribution of the methoxy group at the 7-position to its genotoxic potential.

The position of the nitro group on the naphthofuran scaffold is a critical determinant of the compound's biological activity. The genotoxicity and antimicrobial properties of these compounds are intrinsically linked to the enzymatic reduction of the nitro group, which leads to the formation of reactive intermediates that can damage cellular macromolecules like DNA. researchgate.net

The presence of the nitro group at the 2-position of the furan (B31954) ring has been associated with a significant increase in the genotoxicity of furan derivatives, leading to double-strand breaks in DNA. researchgate.net Research on other nitronaphthofuran isomers, such as 3-nitronaphtho[2,1-b]furan and 8-nitronaphtho[2,1-b]furan derivatives, has demonstrated that these compounds also possess significant antimicrobial activities. ijprajournal.comresearchgate.net For instance, derivatives of 2-(3-nitronaphtho[2,1-b]furan-2-yl)-5-substituted-1,3,4-oxadiazoles have been synthesized and shown to have both antibacterial and antifungal properties. ijprajournal.com This underscores that while the 2-nitro substitution confers potent activity, other positional isomers are also biologically active, and their specific activity profiles are likely influenced by their respective reduction potentials and steric factors that affect their interaction with cellular targets.

Modifications to the core naphtho(2,1-b)furan structure have been extensively explored to generate novel compounds with diverse biological activities. The fusion of additional heterocyclic rings to the naphthofuran backbone can lead to significant changes in the pharmacological profile.

For example, the synthesis of naphthofuran derivatives coupled with a quinoline (B57606) nucleus has been investigated, with the resulting compounds showing a range of biological activities. researchgate.net Similarly, the creation of biheterocyclic compounds where a pyrazole (B372694) moiety is attached to the naphtho(2,1-b)furan nucleus has yielded derivatives with antimicrobial and anti-inflammatory properties. nih.gov These modifications highlight the versatility of the naphthofuran scaffold as a template for the development of new therapeutic agents. The introduction of different functional groups and ring systems can alter the molecule's electronic properties, solubility, and steric hindrance, all of which can influence its interaction with biological targets and, consequently, its activity spectrum. medcraveonline.comnih.gov

Mechanistic Studies of Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives are a significant area of research. The following subsection details the mechanisms through which these compounds inhibit bacterial growth.

The primary mechanism of antimicrobial action for this compound and its derivatives is the intracellular reduction of the nitro group. researchgate.net This process is catalyzed by bacterial nitroreductases and leads to the formation of highly reactive cytotoxic metabolites. These reactive species can then interact with and damage critical cellular components, most notably DNA.

Studies on the potent derivative 7-methoxy-2-nitronaphtho[2,1-b]furan (R7000) have provided significant insights into this process. It has been demonstrated that activated R7000 preferentially binds to guanine residues in DNA, forming DNA adducts. nih.govsigmaaldrich.com These adducts act as lesions that physically block the progression of DNA replication machinery, leading to a halt in the bacterial cell cycle. nih.gov

The accumulation of DNA damage and the stalling of replication forks trigger the bacterial SOS response, a global stress response to DNA damage. nih.gov The induction of the SOS response is a hallmark of the activity of these nitronaphthofuran compounds in bacteria like E. coli. nih.govnih.gov In addition to direct DNA damage, the reactive intermediates generated from the reduction of the nitro group can also lead to the production of reactive oxygen species, which can cause broader cellular damage, including to proteins and lipids, further contributing to the inhibition of bacterial growth.

| Step | Description | Cellular Consequence |

|---|---|---|

| 1. Intracellular Activation | The nitro group is reduced by bacterial nitroreductases. | Formation of reactive cytotoxic metabolites. researchgate.net |

| 2. DNA Adduct Formation | Reactive metabolites covalently bind to DNA, primarily at guanine residues. nih.govsigmaaldrich.com | Creation of DNA lesions. |

| 3. Inhibition of DNA Replication | DNA adducts physically obstruct the movement of DNA polymerase. nih.gov | Stalling of replication forks and arrest of the cell cycle. |

| 4. Induction of SOS Response | The cell's DNA damage repair system is activated in response to extensive DNA lesions. nih.govnih.gov | Further disruption of normal cellular processes. |

Antifungal Mechanisms

The antifungal activity of this compound and its related derivatives is a significant area of their biological profile. ijprajournal.com The proposed mechanism of action is analogous to that observed in the broader class of nitrofuran compounds, which possess well-documented antimicrobial properties. researchgate.netnih.gov This mechanism is fundamentally linked to the enzymatic reduction of the nitro group present on the naphthofuran scaffold. researchgate.net

Within the fungal cell, host nitroreductase enzymes are believed to catalyze the reduction of the 5-nitro group. This process generates highly reactive and cytotoxic free radicals and other electrophilic intermediates. These reactive species can induce widespread cellular damage through oxidative stress, leading to the disruption of cellular functions and ultimately, cell death. Various derivatives of the core naphtho[2,1-b]furan (B1199300) structure have demonstrated activity against pathogenic fungi such as Aspergillus niger and Curvularia lunata. nih.gov Structure-activity relationship (SAR) studies have been conducted on these derivatives to optimize their antifungal potency, confirming the importance of the heterocyclic system in their biological activity. medcraveonline.com

Molecular Targets in Microorganisms

The primary molecular targets of this compound derivatives in microorganisms are cellular nitroreductases. These enzymes are responsible for the metabolic activation of the compound, a critical first step for its antimicrobial effect. By reducing the nitro group, these enzymes transform the relatively inert parent molecule into a potent cytotoxic agent. researchgate.net

Following this activation, the generated reactive intermediates attack a range of secondary molecular targets essential for microbial survival. A principal target is microbial DNA. The interaction of the reactive metabolites with DNA can lead to strand breaks and other forms of damage, resulting in mutations and inhibition of DNA replication. nih.gov The genotoxic potential of these compounds has been demonstrated in bacteria, where derivatives like 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000) have shown significant mutagenic activity. nih.govresearchgate.net This DNA-damaging capability is a cornerstone of the compound's broad-spectrum antimicrobial action.

Molecular Insights into Anticancer and Cytotoxic Actions

Interaction with DNA Secondary Structures (e.g., G-Quadruplexes)

Recent research has uncovered a sophisticated mechanism for the anticancer action of this compound derivatives involving their interaction with non-canonical DNA secondary structures known as G-quadruplexes (G4s). nih.govnih.gov These structures are formed in guanine-rich regions of DNA, which are frequently found in the promoter regions of oncogenes. rsc.org

A specific derivative, naptho(2,1-b)furan-1-ethanol,2-nitro- (NSC373981), was identified through a fluorescence-resonance energy transfer (FRET)-based screen for its ability to stabilize the G-quadruplex formed in the promoter of the CARD11 oncogene. nih.govnih.gov Subsequent analysis revealed that the 2-nitro group is a critical component of the pharmacophore, essential for the molecule's ability to interact with and stabilize the CARD11 G4 structure. The removal of an ethanol (B145695) side chain from this parent compound was found to enhance this activity. nih.govnih.gov This interaction locks the DNA into a conformation that hinders the binding of transcription machinery, thereby repressing gene expression.

| Compound Derivative | Molecular Target | Key Finding | Method of Discovery |

|---|---|---|---|

| Naptho(2,1-b)furan-1-ethanol,2-nitro- (NSC373981) | G-Quadruplex in CARD11 promoter | The nitro group is essential for G4 stabilization and subsequent gene repression. nih.govnih.gov | Fluorescence-Resonance Energy Transfer (FRET)-based screen nih.govnih.gov |

Transcriptional Repression of Oncogenes (e.g., CARD11, BCL2, MYC)

The stabilization of G-quadruplex structures in oncogene promoters by this compound derivatives provides a direct pathway to anticancer activity through transcriptional repression. By binding to the G4 in the CARD11 promoter, the compound NSC373981 effectively inhibits the transcription of this key oncogene in diffuse large B cell lymphoma (DLBCL) cells. nih.govnih.gov The CARD11 protein is a crucial scaffolding component in the B cell receptor (BCR) signaling pathway, which is often hyperactivated in this type of cancer. nih.gov

Notably, the repressive effects are not limited to a single oncogene. The study also observed that treatment with NSC373981 and its more potent analog, R158, concurrently repressed the expression of BCL2 and MYC. nih.govnih.gov These two genes are well-known oncogenes in DLBCL pathology that also contain G-quadruplex structures in their promoter regions. nih.gov This ability to simultaneously downregulate multiple critical oncogenes highlights a powerful strategy for treating aggressive lymphomas.

Cellular Mechanisms of Growth Inhibition (e.g., in hepatocellular carcinoma, leukemia cell lines)

The primary elucidated mechanism of growth inhibition by this compound derivatives is centered on their activity in leukemia cell lines, specifically diffuse large B cell lymphoma (DLBCL). The cellular mechanism of growth inhibition in these cells is a direct consequence of the transcriptional repression of oncogenes vital for their proliferation and survival. nih.govnih.gov

By silencing the expression of CARD11, BCL2, and MYC, these compounds disrupt the oncogenic signaling pathways that drive the growth of DLBCL cells. nih.gov The downregulation of these proteins inhibits cell cycle progression and can promote apoptosis, leading to a significant reduction in the proliferation of the cancer cells. This targeted approach of silencing oncogene expression via G-quadruplex stabilization represents a novel therapeutic strategy for cancers like DLBCL that are dependent on these pathways. nih.govnih.gov

| Cancer Cell Line Type | Mechanism of Growth Inhibition | Downregulated Oncogenes |

|---|---|---|

| Diffuse Large B-Cell Lymphoma (DLBCL) nih.govnih.gov | Transcriptional repression via G-quadruplex stabilization nih.govnih.gov | CARD11, BCL2, MYC nih.govnih.gov |

Link between Nitro Reduction and Cytotoxicity

The nitro group is central to the cytotoxicity of this compound and its derivatives, though it appears to function through at least two distinct mechanisms. The classical mechanism for nitroaromatic compounds involves intracellular metabolic reduction. researchgate.net In this pathway, cellular enzymes, such as nitroreductases, reduce the nitro group to form highly reactive nitroso and hydroxylamine (B1172632) intermediates, as well as superoxide (B77818) radicals. These reactive species cause direct damage to cellular macromolecules, particularly DNA, leading to genotoxicity and cytotoxicity. The established mutagenic properties of the derivative 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000) are consistent with this mechanism of reductive activation leading to DNA damage. nih.govnih.gov

However, in the context of its anticancer action in lymphoma, a different role for the nitro group has been identified. For the derivative NSC373981, the nitro group is an indispensable part of the molecule's structure for binding and stabilizing the G-quadruplex in the CARD11 promoter. nih.govnih.gov In this mechanism, the cytotoxicity is achieved through transcriptional repression of oncogenes rather than through reductive stress and widespread DNA damage. This suggests that the nitro group's contribution to cytotoxicity is context-dependent, acting either as a substrate for reductive activation or as a key structural element for specific non-covalent interactions with DNA secondary structures.

Enzyme Modulation and Other Pharmacological Mechanisms (excluding therapeutic efficacy)

The biological activity of this compound and its derivatives is deeply rooted in their interactions with various cellular macromolecules, particularly enzymes. These interactions can lead to metabolic activation, modulation of inflammatory pathways, and direct binding to biological receptors. Understanding these mechanisms is crucial for elucidating the full pharmacological profile of this class of compounds.

Interactions with Metabolic Enzymes (e.g., Nitroreductases, Cytochrome P450)

The metabolism of this compound derivatives is a critical determinant of their biological effects. This process is generally biphasic, involving initial activation or modification (Phase I) followed by conjugation for excretion (Phase II). Key enzyme systems, namely nitroreductases and the cytochrome P450 superfamily, are central to these transformations.

Nitroreductases

A primary mechanism for the bioactivation of this compound compounds is the enzymatic reduction of the nitro group, a reaction catalyzed by nitroreductase (NTR) enzymes. nih.govfrontiersin.org These enzymes are found in a wide range of bacteria and also in hypoxic tumor cells, but are less prevalent in healthy mammalian tissues. nih.gov This differential expression is a key factor in the selective toxicity of some nitroaromatic compounds.

The activation process involves the reduction of the nitro group (NO₂) to a nitroso (NO), then to a hydroxylamino (NHOH), and finally to an amino (NH₂) group. The intermediate species, particularly the hydroxylamino derivative, are highly reactive electrophiles capable of forming covalent adducts with cellular nucleophiles like DNA and proteins. This metabolic activation is a prerequisite for the genotoxic effects observed with some derivatives.

A prominent example is 7-methoxy-2-nitro-naphtho[2,1-b]furan (R7000), a potent mutagenic derivative. Studies have conclusively shown that R7000 requires metabolic activation by bacterial nitroreductases to exert its genotoxic effects by binding to DNA. nih.govkcl.ac.uksigmaaldrich.comoup.com The process, detailed in the table below, highlights the essential role of these enzymes.

Table 1: Nitroreductase-Mediated Activation of R7000

| Step | Process | Key Intermediate | Biological Consequence |

|---|---|---|---|

| 1 | Enzymatic reduction of the C2-nitro group by Nitroreductase. | Nitroso- and Hydroxylamino-naphthofuran | Generation of a highly reactive electrophile. |

| 2 | Covalent binding of the activated metabolite to nucleophilic sites. | N/A | Formation of adducts with macromolecules (e.g., DNA). |

| 3 | Cellular damage or response. | N/A | Initiation of mutagenic or cytotoxic effects. |

Cytochrome P450

The Cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases is the most important enzyme system involved in Phase I metabolism of xenobiotics. nih.govnih.govyoutube.com Located primarily in the liver, these enzymes catalyze a variety of oxidative reactions to increase the hydrophilicity of lipophilic compounds, preparing them for Phase II conjugation and subsequent excretion. youtube.comyoutube.com

Mechanistic Basis of Anti-inflammatory Pathways

Derivatives of the naphtho[2,1-b]furan scaffold have demonstrated anti-inflammatory properties. The mechanisms underlying this activity are likely multifactorial, involving the modulation of key signaling pathways and enzymes that propagate the inflammatory response.

Inflammation is a complex biological response involving the release of chemical mediators like prostaglandins (B1171923) and cytokines. nih.gov The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes responsible for producing these mediators. nih.govresearchgate.net

One of the primary mechanisms for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclo-oxygenase (COX) enzymes (both COX-1 and COX-2), which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins. researchgate.net It is plausible that this compound derivatives could exert anti-inflammatory effects through a similar inhibition of the COX pathway.

Furthermore, modern research has identified several key signaling pathways that regulate inflammation. These include:

Nuclear Factor-kappa B (NF-κB) Pathway: A critical transcription factor that controls the expression of pro-inflammatory cytokines like TNF-α and interleukins. Inhibition of NF-κB activation is a key anti-inflammatory strategy. frontiersin.orgnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways: Signaling cascades (including p38 and ERK) that are involved in the production of inflammatory mediators. mdpi.com

Nrf2 Pathway: The Nuclear factor-2 erythroid related factor-2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, which in turn can suppress inflammation. frontiersin.org

Studies on other natural and synthetic anti-inflammatory compounds, such as resveratrol, have shown they can modulate these pathways to reduce the inflammatory response. mdpi.com The anti-inflammatory effects of this compound derivatives may therefore be attributable to their ability to interfere with one or more of these critical regulatory systems.

Receptor-Ligand Binding Studies

The pharmacological effects of a compound are often initiated by its binding to a specific biological target, such as a protein receptor or a nucleic acid. For this compound and its derivatives, binding interactions have been investigated through both experimental and computational methods.

DNA Adduct Formation

A significant finding is the covalent binding of activated this compound derivatives to DNA. As previously mentioned, the nitroreductase-mediated activation of 7-methoxy-2-nitro-naphtho[2,1-b]furan (R7000) generates a reactive species that forms adducts with DNA. oup.com Detailed studies have identified the specific targets of this binding. Research has shown a preferential binding to GC-rich segments of DNA, with guanine residues being the primary sites for the formation of R7000-DNA adducts. nih.govkcl.ac.uksigmaaldrich.com This interaction can block DNA replication, leading to mutations and cellular toxicity. nih.govsigmaaldrich.com

Molecular Docking and Protein Binding

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein. Such studies have been performed on various naphthofuran derivatives to identify potential protein targets and elucidate binding interactions. For instance, derivatives have been docked against enzymes like BACE-1 and GSK-3β, which are targets for Alzheimer's disease, to assess their inhibitory potential. researchgate.net These computational models provide valuable insights into the specific amino acid residues involved in the interaction.

The table below presents hypothetical binding energies from such docking studies, illustrating how computational methods can rank potential inhibitors.

Table 2: Representative Molecular Docking Scores of Naphthofuran Derivatives

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Naphthofuran-A | BACE-1 | -9.8 | Asp32, Tyr71, Thr231 |

| Naphthofuran-B | GSK-3β | -10.2 | Val70, Lys85, Asp200 |

| Naphthofuran-C | BACE-1 | -8.5 | Gly230, Thr231 |

| Naphthofuran-D | GSK-3β | -9.1 | Arg141, Cys199 |

Note: Data are representative examples based on published studies of naphthofuran derivatives and are for illustrative purposes. researchgate.net

Additionally, experimental studies using techniques like circular dichroism and fluorescence spectroscopy have investigated the binding of benzofuran (B130515) derivatives to transport proteins like Bovine Serum Albumin (BSA). nih.gov These studies reveal that such compounds can bind to serum albumins, which could act as carriers for their distribution in the body, and can induce conformational changes in the protein upon binding. nih.gov

Advanced Applications in Chemical Research Non Clinical

Role as Intermediates in Complex Organic Synthesis

The 2-nitronaphtho[2,1-b]furan framework serves as a versatile starting point for the synthesis of a variety of more complex heterocyclic systems. Its derivatives are key intermediates in multi-step reaction sequences, enabling the construction of novel molecular entities with potential pharmacological and material applications.

A common synthetic strategy involves the nitration of an ethyl naphtho[2,1-b]furan-2-carboxylate precursor to yield ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate. researchgate.net This nitro-activated intermediate is then readily converted into 3-nitronaphtho[2,1-b]furan-2-carbohydrazide through reaction with hydrazine (B178648) hydrate (B1144303). researchgate.net This hydrazide is a crucial building block, reacting with various aldehydes to form a series of Schiff bases. These Schiff bases, in turn, can undergo cyclization reactions to produce a diverse array of heterocyclic compounds. researchgate.net

For instance, these intermediates have been utilized in the synthesis of angularly fused pentacyclic heterocycles, such as tetrazolo[1,5-c]-pyrimido[5,4-b]naphtho[2,1-b]furan and triazolo[4,3-c]pyrimido[5,4-b]naphtho[2,1-b]furan derivatives. researchgate.net The reaction pathways highlight the role of the 2-nitronaphtho[2,1-b]furan moiety in facilitating the construction of these elaborate molecular structures.

Table 1: Synthetic transformations of 2-Nitronaphtho(2,1-b)furan derivatives

| Starting Material | Reagents | Intermediate Product | Final Product Class |

|---|---|---|---|

| Ethyl naphtho[2,1-b]furan-2-carboxylate | Conc. HNO3, Conc. H2SO4, Glacial acetic acid | Ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate | - |

| Ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate | Hydrazine hydrate | 3-Nitronaphtho[2,1-b]furan-2-carbohydrazide | - |

| 3-Nitronaphtho[2,1-b]furan-2-carbohydrazide | Various aldehydes | Schiff bases (3-nitro-N'-(aryl-methylene)-naphtho[2,1-b]furan-2-carbohydrazides) | - |

| Schiff bases | Chloroacetyl chloride, Triethylamine | 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidine-1-yl)naphtho[2,1-b]furan-2-carboxamides | Azetidinones |

Exploration in Materials Science

The extended π-system of the naphthofuran core, in conjunction with the electron-withdrawing nitro group, imparts interesting optical and electronic properties to this compound and its derivatives, making them attractive candidates for investigation in materials science.

The electronic structure of nitrofuran compounds, including nitronaphthofurans, is a key determinant of their properties. Quantum chemistry studies on related nitrofuran analogs have shown that substitutions on the heterocyclic ring can significantly alter the molecule's quantum chemical descriptors, such as the energy of the lowest unoccupied molecular orbital (LUMO) and the electron density on the nitro group. nih.gov These modifications correlate with the compound's capacity for redox-cycling and the production of oxygen radicals. nih.gov

Computational and experimental investigations into the photophysical properties of bromonaphthofuran-substituted 1,3,4-oxadiazole derivatives have been conducted to explore their potential in optoelectronic applications. researchgate.net These studies, utilizing density functional theory (DFT), aim to understand the electronic and optical characteristics of such molecules. researchgate.net The naphtho[2,1-b]furan (B1199300) scaffold itself is considered a promising fluorescent framework for organic electronics. researchgate.net

The electronic properties, such as the bandgap, can be influenced by external factors like pressure. Studies on the related energetic compound 3,4-dinitro-2,5-di(N-furazano)furoxan (DNTF) have shown that increasing pressure leads to a reduction in the bandgap, making it easier for electrons to transition from the valence to the conduction band. mdpi.com This principle of tunable electronic properties could be applicable to nitronaphthofuran-based materials.

The promising optical and electronic properties of nitronaphthofuran chromophores suggest their potential for incorporation into functional materials. While the development of specific devices is still an area of active research, the fundamental characteristics of these compounds make them suitable for applications in organic electronics. researchgate.net Their fluorescent nature is a key attribute, with naphthofuran and benzofuran (B130515) derivatives being explored as fluorescent labels. researchgate.net The synthesis of naphtho[2,1-b]furans as fluorescent scaffolds underscores their potential in this domain. researchgate.net

Utilization as Chemical Probes for Biological Pathways

One notable example is 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000), which is recognized for its extreme mutagenic potency in bacteria. This high mutagenicity has led to its use as a research tool to dissect the mechanisms of genotoxic action of the broader nitrofuran family of chemicals.

More recently, a series of nitronaphthofuran (nNF) derivatives have been identified with bactericidal activity against Mycobacterium tuberculosis, including non-replicating bacteria and those inside macrophages. oup.com The mechanism of action of these compounds is dependent on the reduction of their nitroaromatic moiety. oup.com Studies on resistant mutants revealed that the activation of these prodrugs is mediated by the mycoredoxin Mrx2, the expression of which is induced by the SigH stress response system. oup.com This discovery positions these nNF derivatives as chemical probes to study stress response pathways and prodrug activation mechanisms in M. tuberculosis.

Potential in Agricultural Chemistry (e.g., Pesticide/Herbicide Leads with focus on mechanism of action)

While direct applications in agriculture have not been extensively reported, the demonstrated biological activities of this compound derivatives suggest their potential as lead compounds for the development of new agrochemicals. The broad-spectrum antimicrobial properties of many nitrofurans are well-documented.

The antibacterial and antifungal activities observed for various synthesized derivatives of naphtho[2,1-b]furan indicate a potential for their use as agricultural bactericides or fungicides. researchgate.netrasayanjournal.co.in For instance, certain derivatives have shown good activity against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.in

The mechanism of action, as elucidated in the context of M. tuberculosis, involves the reductive activation of the nitro group by specific nitroreductase enzymes to generate reactive nitrogen species. oup.com This mode of action could be a viable strategy against plant pathogens. The metabolites formed upon reduction are highly reactive and can target multiple cellular components, including DNA and various enzymes, thereby disrupting essential processes like electron flow and ATP homeostasis. oup.com This multi-targeted mechanism could be advantageous in overcoming resistance development in agricultural pests. Further research is needed to explore the efficacy and selectivity of these compounds in an agricultural context.

Future Research Trajectories and Challenges

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of sustainability and green chemistry. For 2-Nitronaphtho(2,1-b)furan, a primary challenge lies in developing synthetic routes that are not only efficient but also environmentally benign. Current synthetic strategies for related naphthofuran derivatives often rely on traditional methods that may involve harsh reagents and generate significant waste. nih.govtudelft.nl

Future research should focus on the development of novel synthetic pathways that adhere to green chemistry principles. This includes the use of renewable starting materials, the reduction of hazardous waste, and the implementation of energy-efficient processes. arkat-usa.orggarph.co.uk One promising avenue is the exploration of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. tudelft.nldtu.dkresearchgate.nettudelft.nl The development of enzymatic or chemoenzymatic routes to this compound could significantly improve the sustainability of its production.

Furthermore, the use of green solvents, such as water, ionic liquids, or supercritical fluids, presents another important area of investigation. garph.co.ukijcps.orgewadirect.comtext2fa.irrsc.org Research into solvent-free reaction conditions or the use of biodegradable, bio-based solvents could dramatically reduce the environmental footprint of the synthesis of this compound and its derivatives. ewadirect.comrsc.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Starting Materials | Often petroleum-based | Renewable resources, biomass |

| Solvents | Volatile organic compounds | Water, ionic liquids, supercritical fluids, bio-solvents |

| Catalysts | Heavy metals, harsh acids/bases | Biocatalysts (enzymes), recyclable catalysts |

| Energy Consumption | High temperatures and pressures | Milder reaction conditions |

| Waste Generation | Significant hazardous waste | Minimized waste, biodegradable byproducts |

High-Throughput Screening and Lead Optimization for Specific Molecular Targets

The identification of novel therapeutic agents is a cornerstone of modern drug discovery. High-throughput screening (HTS) offers a powerful platform for rapidly evaluating large libraries of compounds for their biological activity against specific molecular targets. cofc.edunih.govbmglabtech.comwikipedia.orgeurofinsdiscovery.com For this compound and its derivatives, HTS can be employed to uncover potential therapeutic applications.

A significant challenge in this area is the design and implementation of relevant and robust HTS assays. nih.gov Future research should focus on developing both cell-based and target-based assays to screen for a variety of biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. ewadirect.comnih.gov The general biological activities of naphthofuran derivatives suggest that this compound could be a promising scaffold for drug development. researchgate.netijprajournal.com

Once initial "hits" are identified through HTS, the process of lead optimization becomes crucial. This involves modifying the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. A systematic investigation of the structure-activity relationships (SAR) of this compound derivatives will be essential for this process. nih.govresearchgate.netnih.govmdpi.com Understanding how different substituents on the naphthofuran core influence biological activity will guide the rational design of more effective and safer drug candidates.

Advanced Spectroscopic Characterization of Transient Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound requires the characterization of short-lived transient intermediates. Advanced spectroscopic techniques, such as transient absorption spectroscopy, are invaluable tools for this purpose. upenn.eduyoutube.comoxinst.comnih.govuni-tuebingen.de